molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B172859
CAS No.: 19918-41-3
M. Wt: 256.01 g/mol
InChI Key: KRNBPOHDJQDPPK-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chlorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of appropriate pyridine derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of phosphorus pentachloride and trifluoromethyl iodide under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer and antiviral drugs.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with potential biological activity .

Properties

IUPAC Name

6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBPOHDJQDPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632265
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19918-41-3
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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